

"Ethyl 4-(2-chloroacetamido)benzoate" chemical properties and structure

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Compound of Interest

Compound Name:	<i>Ethyl 4-(2-chloroacetamido)benzoate</i>
Cat. No.:	B1267736

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An In-depth Technical Guide to **Ethyl 4-(2-chloroacetamido)benzoate**: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

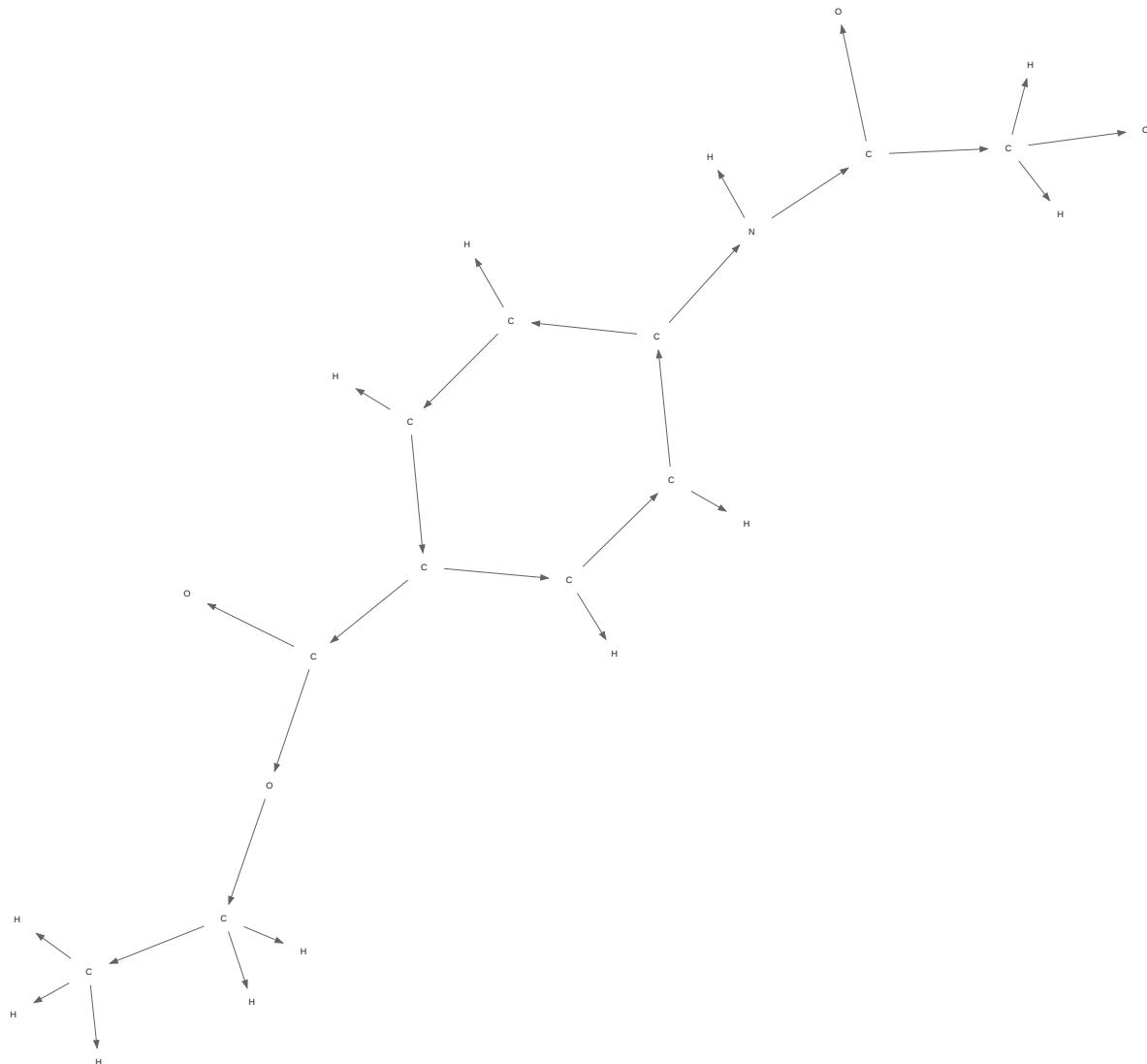
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **Ethyl 4-(2-chloroacetamido)benzoate**. This document is intended to serve as a core resource for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Structure

Ethyl 4-(2-chloroacetamido)benzoate is a chemical compound that can be synthesized from benzocaine.^[1] It is also known by other names, including ethyl 4-[(chloroacetyl)amino]benzoate and p-(2-chloroacetamido)benzoic acid, ethyl ester.^{[2][3]} The structure of this compound features a central benzene ring substituted with an ethyl ester group and a 2-chloroacetamido group at the para position.

Molecular Structure:

The two-dimensional structure of **Ethyl 4-(2-chloroacetamido)benzoate** is presented below.

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Caption: 2D structure of **Ethyl 4-(2-chloroacetamido)benzoate**.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of **Ethyl 4-(2-chloroacetamido)benzoate**.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ ClNO ₃	[1] [2] [4]
Molecular Weight	241.67 g/mol	[1] [2] [4]
CAS Number	26226-72-2	[1] [2] [4]
Melting Point	110-114 °C	[1] [3] [5]
Boiling Point	421.1±30.0 °C (Predicted)	
Density	1.283±0.06 g/cm ³ (Predicted)	
pKa	12.36±0.70 (Predicted)	
XLogP3-AA	1.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
Exact Mass	241.0505709 Da	[2]
Topological Polar Surface Area	55.4 Å ²	[2]

Experimental Protocols

Synthesis of Ethyl 4-(2-chloroacetamido)benzoate

A general method for the synthesis of **Ethyl 4-(2-chloroacetamido)benzoate** involves the acylation of a 4-aminobenzoate derivative, such as benzocaine (ethyl 4-aminobenzoate), with chloroacetyl chloride.[\[6\]](#)

Materials:

- Ethyl 4-aminobenzoate (Benzocaine)
- Chloroacetyl chloride
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Pyridine or Triethylamine)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

- Dissolve ethyl 4-aminobenzoate in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add chloroacetyl chloride, optionally dissolved in a small amount of the same anhydrous solvent, to the cooled solution of ethyl 4-aminobenzoate.
- A base, such as pyridine or triethylamine, can be added to scavenge the HCl byproduct.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Upon completion, quench the reaction by adding water or a dilute solution of hydrochloric acid.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

- Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol, to yield white to off-white solid **Ethyl 4-(2-chloroacetamido)benzoate**.^[6]

Characterization of Ethyl 4-(2-chloroacetamido)benzoate

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Method: A small sample of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FTIR spectrometer.
- Expected Peaks: Characteristic peaks for the N-H stretch of the amide, C=O stretches of the ester and amide, C-N stretch, and C-Cl stretch are expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Method: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a ¹H NMR and ¹³C NMR spectrometer.
- Expected ¹H NMR Signals: Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, the ethyl group protons of the ester, and the amide proton are anticipated.
- Expected ¹³C NMR Signals: Resonances for the carbonyl carbons of the ester and amide, the aromatic carbons, the methylene carbon of the chloroacetyl group, and the carbons of the ethyl group are expected.

3. Mass Spectrometry (MS):

- Method: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio of the resulting ions is measured.
- Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.67 g/mol), as well as a characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

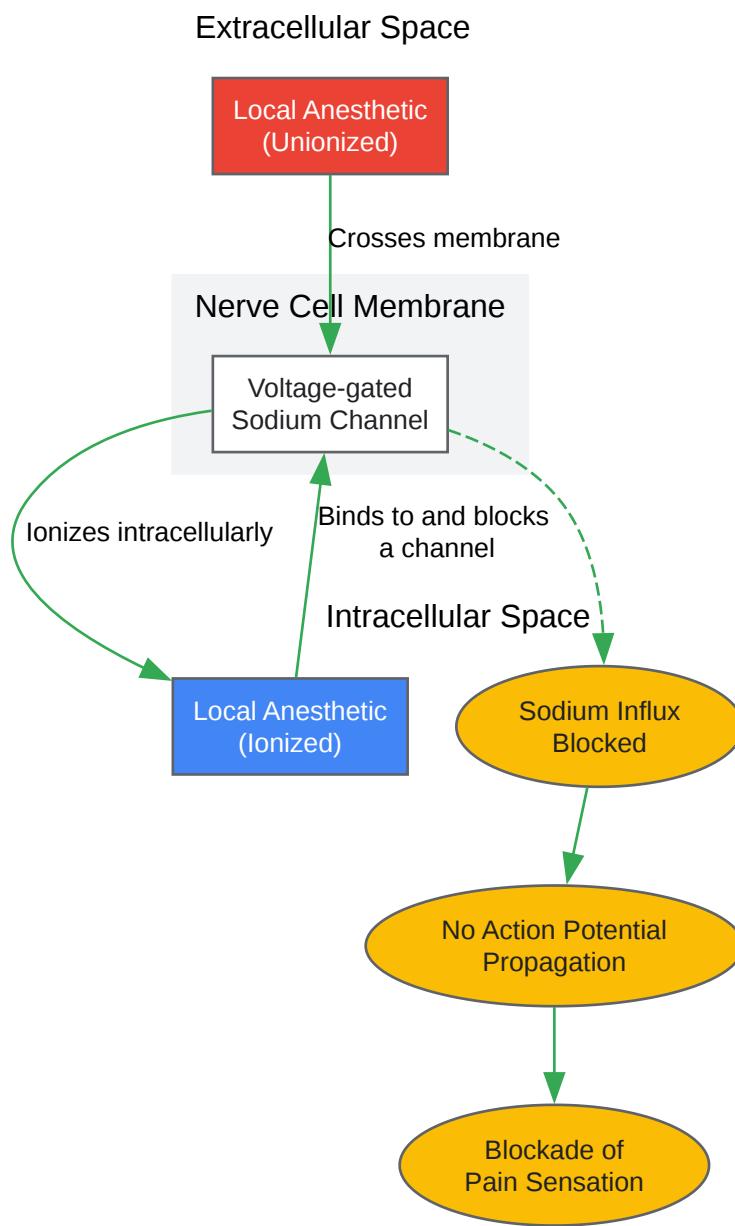
Biological Activity and Potential Applications

Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated for their potential as local anesthetic agents. The underlying hypothesis is that the chloroacetamido group can impart sufficient ionization character to the amide nitrogen, a feature often found in local anesthetics.

Proposed Mechanism of Action as a Local Anesthetic

The established mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.

Mechanism of Action of Local Anesthetics



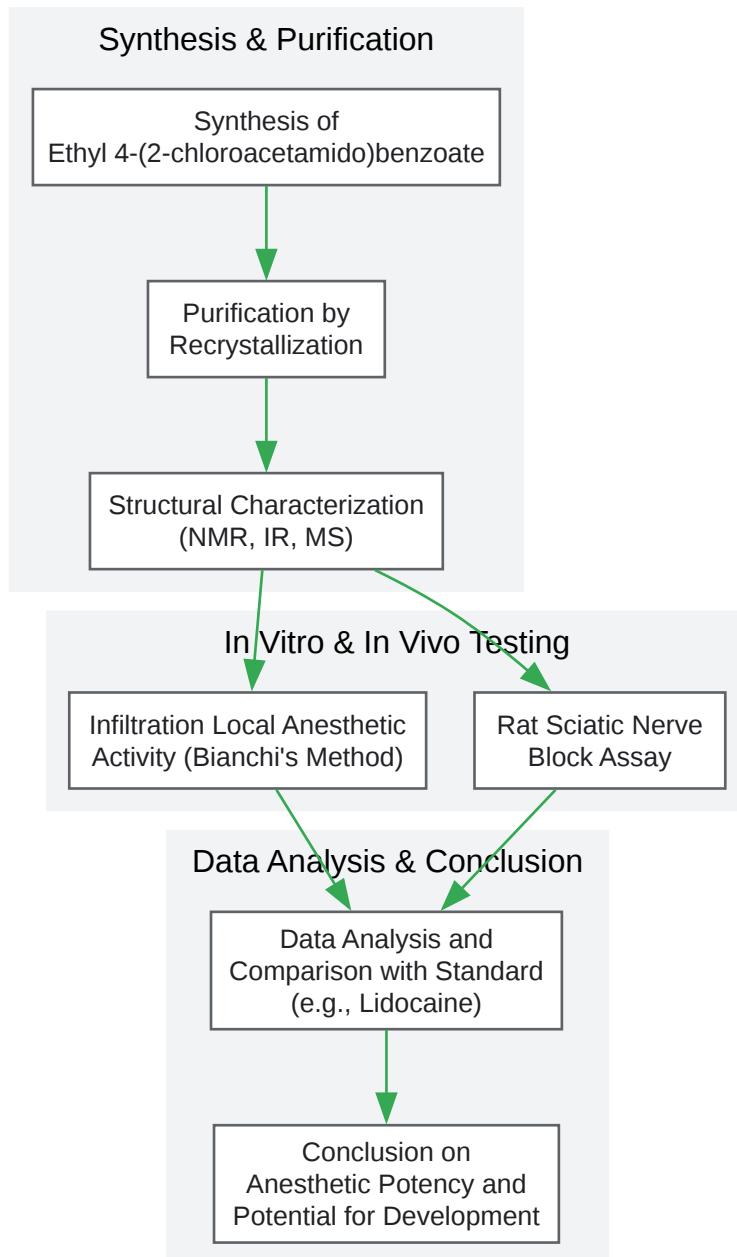
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Caption: Proposed mechanism of local anesthetic action.

Experimental Protocol for Evaluating Local Anesthetic Activity

The following outlines a general workflow for assessing the potential local anesthetic properties of **Ethyl 4-(2-chloroacetamido)benzoate** or its derivatives.

Experimental Workflow for Local Anesthetic Activity



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Caption: Workflow for synthesis and biological evaluation.

Safety and Handling

Ethyl 4-(2-chloroacetamido)benzoate is classified as an irritant.[\[2\]](#) It may cause skin irritation, serious eye irritation, and respiratory irritation.[\[1\]](#)[\[2\]](#)[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements: H315, H319, H335[\[1\]](#)[\[5\]](#)

Precautionary Statements: P261, P305+P351+P338[\[1\]](#)[\[5\]](#)

Conclusion

This technical guide has provided a detailed overview of **Ethyl 4-(2-chloroacetamido)benzoate**, encompassing its chemical properties, structure, synthesis, characterization, and potential applications as a local anesthetic. The information and protocols presented herein are intended to support further research and development efforts involving this compound.

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